molecular formula C7H9NO B1215103 3-(1-Hydroxyethyl)pyridine CAS No. 4754-27-2

3-(1-Hydroxyethyl)pyridine

Cat. No.: B1215103
CAS No.: 4754-27-2
M. Wt: 123.15 g/mol
InChI Key: QMDUEBURHKSKDG-UHFFFAOYSA-N
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Description

3-(1-Hydroxyethyl)pyridine, also known as this compound, is a useful research compound. Its molecular formula is C7H9NO and its molecular weight is 123.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 526489. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Water Treatment

Research on pyridine degradation in water through dielectric barrier discharge (DBD) systems has shown the effectiveness of this method in treating nitrogen heterocyclic compounds in drinking water. The study demonstrated that pyridine degradation primarily occurs due to the strong oxidizing power of ozone and hydroxyl radicals produced by the DBD system. Intermediate products such as 3-hydroxyl pyridine were detected during this process, indicating the potential application of similar compounds in water treatment processes (Li et al., 2017).

Chemical Structure Analysis

Investigations into the conformational equilibrium of 3-hydroxy-pyridine have enhanced our understanding of its molecular structure. The rotational spectrum of this compound has been analyzed to determine the more stable forms, providing valuable insights into its chemical behavior and potential applications in various scientific fields (Sánchez et al., 2007).

Photocatalytic Degradation

Studies on the photocatalytic degradation of pyridine in water using TiO2 have shown that hydroxylation occurs primarily at specific positions on the pyridine molecule. This research is significant for understanding the chemical pathways and potential applications of pyridine derivatives in environmental remediation and pollution control (Maillard-Dupuy et al., 1994).

Synthesis and Catalysis

Research has been conducted on the regioselective synthesis of 3-(2-hydroxyaryl)pyridines, demonstrating the potential of pyridine derivatives in synthetic chemistry. These reactions proceed through a series of rearrangements, showcasing the versatility and reactivity of such compounds (Raminelli et al., 2006).

Material Science

A study on the formation of 3-hydroxypyridines during food processing has revealed their significance as flavor compounds. This research provides insights into the chemical pathways leading to their formation, highlighting the role of lipid oxidation in the production of these compounds and their potential applications in food science (Hidalgo et al., 2020).

Optical and Magnetic Properties

In the field of material science, 3-(1-Hydroxyethyl)pyridine derivatives have been utilized in the synthesis of novel lanthanide clusters with unique magnetic and optical properties. These clusters exhibit features like single-molecule magnetism and photoluminescence, which are important for applications in materials science and nanotechnology (Alexandropoulos et al., 2011).

Catalytic Applications

The use of this compound derivatives in catalysis has been explored, particularly in the Sonogashira cross-coupling reaction. These compounds have shown potential as effective catalysts in various chemical reactions, contributing to advancements in synthetic methodologies (Aktaş et al., 2018).

Analytical Chemistry

Pyridine derivatives like this compound have been used as probe molecules in FTIR spectroscopy for analyzing solid acid catalysts. This application is crucial in understanding catalyst behavior and improving catalytic processes in chemical industries (Barzetti et al., 1996).

Safety and Hazards

3-(1-Hydroxyethyl)pyridine is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, and it can cause skin corrosion/irritation and serious eye damage/eye irritation. It also has specific target organ toxicity (single exposure), with the respiratory system being a target organ .

Future Directions

Piperidines, including 3-(1-Hydroxyethyl)pyridine, are among the most important synthetic fragments for designing drugs. The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . They have potential therapeutic significance due to their structural resemblance with purines .

Biochemical Analysis

Biochemical Properties

3-(1-Hydroxyethyl)pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The interaction between this compound and these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction .

Additionally, this compound has been shown to bind to certain receptors in the body, modulating their activity. This binding can influence various signaling pathways, leading to changes in cellular responses. The nature of these interactions is often dependent on the concentration of the compound and the specific receptor involved .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can activate signaling pathways that lead to increased expression of specific genes involved in metabolic processes . This activation can result in enhanced cellular metabolism and energy production.

Moreover, this compound has been observed to affect cell proliferation and differentiation. In some studies, it has been shown to promote the differentiation of stem cells into specific cell types, which could have implications for regenerative medicine

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves its binding to specific biomolecules, such as enzymes and receptors. This binding can lead to conformational changes in the target biomolecule, altering its activity. For instance, the interaction with cytochrome P450 enzymes can result in either inhibition or activation of the enzyme’s catalytic activity .

Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins. This modulation can lead to changes in the expression of genes involved in various cellular processes, including metabolism, cell growth, and differentiation . The compound’s ability to interact with multiple biomolecules and pathways highlights its potential as a versatile tool in biochemical research.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. The compound’s stability and degradation are important factors to consider when studying its long-term effects. In vitro studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air .

Long-term exposure to this compound has been observed to result in sustained changes in cellular function. For example, prolonged treatment with the compound can lead to persistent activation of certain signaling pathways, resulting in long-term changes in gene expression and cellular metabolism

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to have minimal adverse effects and can modulate specific biochemical pathways without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including liver and kidney damage .

Threshold effects have also been observed, where the compound’s impact on certain pathways becomes pronounced only above a specific concentration. These dosage-dependent effects are important for determining the safe and effective use of this compound in research and potential therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can have different biological activities and can further interact with other metabolic pathways.

The compound’s metabolism can also influence metabolic flux and metabolite levels in cells. For instance, the presence of this compound can alter the levels of certain metabolites involved in energy production and biosynthesis . Understanding these metabolic pathways is essential for elucidating the compound’s overall impact on cellular metabolism and function.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins that facilitate its movement across cell membranes . These interactions can influence the compound’s localization and accumulation in different cellular compartments.

The distribution of this compound within tissues can also affect its activity and function. For example, the compound’s accumulation in specific tissues, such as the liver and kidneys, can lead to localized effects on cellular metabolism and function . Understanding these transport and distribution mechanisms is crucial for optimizing the compound’s use in research and therapeutic applications.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For instance, it may localize to the mitochondria, where it can influence energy production and metabolic processes.

The localization of this compound to specific organelles can also affect its interactions with other biomolecules. For example, its presence in the nucleus can modulate gene expression by interacting with transcription factors and other regulatory proteins

Properties

IUPAC Name

1-pyridin-3-ylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c1-6(9)7-3-2-4-8-5-7/h2-6,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMDUEBURHKSKDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20909829
Record name 1-(Pyridin-3-yl)ethan-1-ol
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Molecular Weight

123.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4754-27-2, 10593-35-8
Record name α-Methyl-3-pyridinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4754-27-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Pyridyl)ethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004754272
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Pyridinemethanol, alpha-methyl-, (+-)-
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Record name 4754-27-2
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Record name 1-(Pyridin-3-yl)ethan-1-ol
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Record name α-methylpyridine-3-methanol
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Record name 1-(3-PYRIDYL)ETHANOL
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Synthesis routes and methods I

Procedure details

1-(3-Pyridyl)ethanol (8.9 g), tributyrin (24.0 g) and an enzyme (Lipase CES made by Amano Seiyaku K. K.) (3.6 g) were agitated at 37° C. for 190 hours, followed by filtering off the enzyme and subjecting the filtrate to silica gel column chromatography using toluene as solvent to obtain (S)-1-(3-pyridyl)ethanol (3.0 g). According to a high-speed liquid chromatography using an optical resolution column (CHIRAL CEL OB, trademark of product made by Daicel Co., Ltd.), its optical purity was 80% ee or higher.
Quantity
8.9 g
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reactant
Reaction Step One
Quantity
24 g
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reactant
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Synthesis routes and methods II

Procedure details

To methylmagnesium bromide (a 0.96 mol/L solution in tetrahydrofuran, 16.6 mL, 15.9 mmol), a solution of 3-pyridinecarboxaldehyde (500 μL, 5.30 mmol) in tetrahydrofuran (5.0 mL) was slowly added under a nitrogen atmosphere at 0° C., and the mixture was stirred at the same temperature for 1. Then, a saturated aqueous ammonium chloride solution was added to the reaction mixture, and extraction with ethyl acetate was performed, followed by washing with brine and drying over anhydrous sodium sulfate. The solvent was evaporated off under reduced pressure, and the residue was purified by silica gel column chromatography (chloroform/methanol 9/1) to give 3-(1-hydroxyethyl)pyridine (Compound CA) (498 mg, yield: 76%).
Quantity
0 (± 1) mol
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reactant
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[Compound]
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solution
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0 (± 1) mol
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reactant
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500 μL
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0 (± 1) mol
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5 mL
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Synthesis routes and methods III

Procedure details

Ethyl 3-pyridylacetate (2.0 ml) was dissolved in tetrahydrofuran (66 ml). Under ice cooling, lithium aluminum hydride (0.5 g) was added thereto followed by stirring for 30 min. After adding water (0.5 ml), a 5 N aqueous solution of sodium hydroxide (0.5 ml) and further water (1.5 ml), the resulting precipitate was filtered off and washed with ethyl acetate. The filtrate was concentrated under reduced pressure to give the title compound (1.636 g) as a pale yellow oil (1.636 g) (yield: quantitative).
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
66 mL
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solvent
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Quantity
0.5 g
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reactant
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Name
Quantity
0.5 mL
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reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

Tris(triphenylphosphine)ruthenium(II) chloride (3.8 mg, 4 μmol, 1 mol %) and a chiral ligand (M=Ru, R=t-Bu, Ar=C6H5—, 2.6 μmol, 0.65 mol %) were dissolved in tetrahydrofuran (3 mL) under nitrogen atmosphere, and then heated and stirred for 2 h at 65° C. After the mixture was cooled to room temperature, 3-acetylpyridine (0.4 mmol), tetrahydrofuran (2 mL) and a solution of potassium ethoxide in ethanol (0.1 mL, 0.2M) were added thereto. Thereafter, the reaction system was placed in an autoclave, and stirred for 6 h under H2 (50 atm) at 25° C. The solvent was removed under reduced pressure, and the resultants were separated by column chromatography (silica gel column; eluent:ethyl acetate/petroleum ether=1/1). Accordingly, pure 3-(1-hydroxyethyl)pyridine was obtained and the ee value (ee=93%) was measured by GC analysis.
Quantity
0.4 mmol
Type
reactant
Reaction Step One
Name
potassium ethoxide
Quantity
0 (± 1) mol
Type
reactant
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0.1 mL
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solvent
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2 mL
Type
solvent
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Quantity
3 mL
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solvent
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Quantity
3.8 mg
Type
catalyst
Reaction Step Two

Synthesis routes and methods V

Procedure details

Into a 500-mL flask to which a nitrogen gas introduction tube, thermometer, and Dimroth condenser had been attached were introduced 21.29 g (0.141 mol) of the methyl 3-pyridylacetate obtained above and 250 mL of anhydrous methanol. The contents were stirred at room temperature. The atmosphere in the flask was replaced with nitrogen, and 15.62 g (0.372 mol) of sodium borohydride was added to the contents little by little. The resultant mixture was heated and reacted for further 3.5 hours with refluxing. Thereafter, the liquid reaction mixture was cooled to room temperature, and 100 mL of water was added thereto to hydrolyze the excess sodium borohydride remaining unreacted. The methanol was distilled away under vacuum. Thereafter, an extraction operation using 100 mL of chloroform was conducted twice, and the resultant organic phase was washed with 100 mL of saturated aqueous sodium chloride solution and dried by adding anhydrous sodium sulfate thereto. The anhydrous sodium sulfate was removed by decantation. Thereafter, vacuum distillation was conducted to obtain 12.59 g (0.102 mol) of 3-pyridylethanol.
Quantity
21.29 g
Type
reactant
Reaction Step One
Quantity
250 mL
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reactant
Reaction Step Two
Quantity
15.62 g
Type
reactant
Reaction Step Three
[Compound]
Name
resultant mixture
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0 (± 1) mol
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100 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(1-Hydroxyethyl)pyridine
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3-(1-Hydroxyethyl)pyridine
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3-(1-Hydroxyethyl)pyridine
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3-(1-Hydroxyethyl)pyridine
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3-(1-Hydroxyethyl)pyridine
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3-(1-Hydroxyethyl)pyridine
Customer
Q & A

Q1: What is the significance of 3-(1-Hydroxyethyl)pyridine in the context of natural product isolation?

A1: The research paper "New Iridoid Glucoside from Pterocephalus hookeri" [] describes the isolation of a novel iridoid glucoside from the Pterocephalus hookeri plant. This new compound is identified as a 5-[this compound],7-loganin ester. This discovery marks the first reported instance of this compound existing as a structural component within a naturally occurring iridoid glucoside. This finding broadens our understanding of the chemical diversity present in Pterocephalus hookeri and highlights the potential of this plant as a source of novel bioactive compounds.

Q2: Has the interaction of this compound with other molecules been investigated computationally?

A2: While the provided research doesn't directly explore the biological activity of this compound, a separate study titled "DFT Study of 6-amino-3-(1-hydroxyethyl) pyridine-2,4-diol (AHP) Adsorption on Coronene" [] investigates the adsorption behavior of a related compound, 6-amino-3-(1-hydroxyethyl) pyridine-2,4-diol (AHP), on coronene using Density Functional Theory (DFT) calculations. This study provides insights into the potential interactions of substituted this compound derivatives with aromatic surfaces, which could be relevant for understanding their binding affinities to biological targets.

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